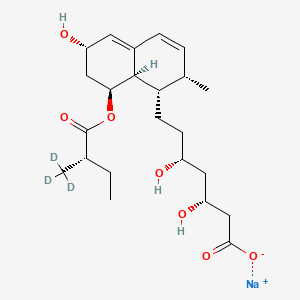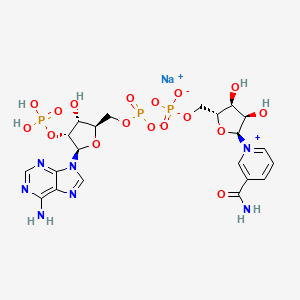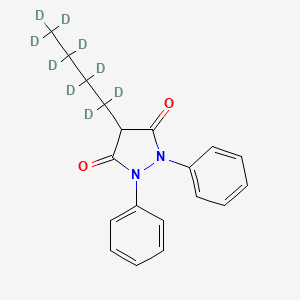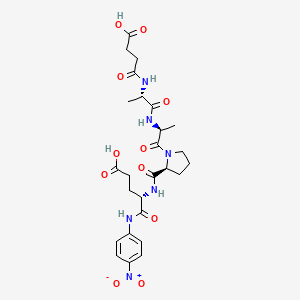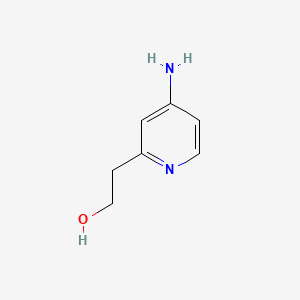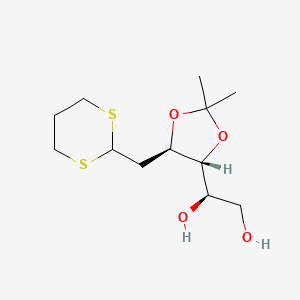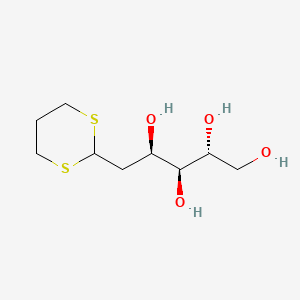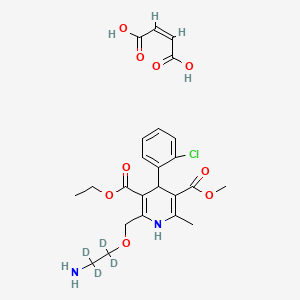![molecular formula C7H6ClN3O B562417 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine CAS No. 96022-77-4](/img/structure/B562417.png)
2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with the molecular formula C7H6ClN3O . It has a molecular weight of 183.6 g/mol . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine includes a pyrrolopyrimidine core, which is a bicyclic system containing a pyrrole ring fused with a pyrimidine ring . The compound also contains a methoxy group and a chlorine atom .Physical And Chemical Properties Analysis
2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine is a solid at room temperature . It has a molecular weight of 183.59 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The compound’s XLogP3-AA value is 1.9, indicating its partition coefficient between octanol and water .Scientific Research Applications
Glycosylation Method Development : Seela, Westermann, and Bindig (1988) developed a solid–liquid phase-transfer glycosylation method using 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine, leading to high yields of 2′-deoxy-7-carbaguanosine derivatives, important in nucleoside research (Seela, Westermann, & Bindig, 1988).
Antiviral Activity Research : Saxena et al. (1988) explored the antiviral activity of derivatives of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine, examining their effectiveness against human cytomegalovirus and herpes simplex virus (Saxena et al., 1988).
Functionalized Purine Isosteres Synthesis : Rosemeyer (2009) synthesized 3-(4-chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid, demonstrating the utility of these compounds in the preparation of N(9)-functionalized purine and purine isosteres (Rosemeyer, 2009).
2',3'-Dideoxynucleosides Synthesis : Seela et al. (1988) prepared 2',3'-dideoxynucleosides from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, important in nucleoside analogues research (Seela, Muth, & Bindig, 1988).
Pyrimidine Ring Openings : Rosemeyer et al. (1985) explored the spontaneous opening of the pyrimidine ring in 4-methoxy-2-methylthio-7H-pyrrolo[2,3-d]pyrimidines after intramolecular acylation, contributing to the understanding of pyrimidine chemistry (Rosemeyer, Kaiser, Seela, Zabel, & Saenger, 1985).
Anti-Inflammatory Activity Evaluation : Mohamed, Kamel, and Abd El-hameed (2013) synthesized novel pyrrolo[2,3-d]pyrimidine derivatives and evaluated their anti-inflammatory activities, indicating potential therapeutic applications (Mohamed, Kamel, & Abd El-hameed, 2013).
Anticancer and Antiviral Activity Studies : Pudlo et al. (1990) investigated the anticancer and antiviral activities of 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines, highlighting the compound's potential in pharmaceutical research (Pudlo et al., 1990).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
properties
IUPAC Name |
2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-12-6-4-2-3-9-5(4)10-7(8)11-6/h2-3H,1H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXPNNYTVBWDSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1C=CN2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652518 |
Source


|
| Record name | 2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
96022-77-4 |
Source


|
| Record name | 2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)
![N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE](/img/no-structure.png)
